molecular formula C13H13F3N2O2 B4854367 1-(3-methoxypropyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one

1-(3-methoxypropyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one

Cat. No. B4854367
M. Wt: 286.25 g/mol
InChI Key: AMESEIYPZOKRMY-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A method for synthesizing 1-alkyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-ones, closely related to the compound , has been developed. This involves reactions of certain boron chelates with dimethylformamide dimethyl acetal and uses 3-acetyl-4-amino-2-trifluoromethylpyridine for obtaining derivatives of 1,6-naphthyridin-4(1H)-one (Vasil’ev, Surzhikov, Baranin, & Dorokhov, 2013).

  • Chemical Reactivity : Research on derivatives of 1,6-naphthyridin-4(1H)-one shows that modifications such as nitro and amino substitution in the D-ring can affect their topoisomerase-I targeting activity and cytotoxicity, indicating significant potential in biological applications (Singh, Ruchelman, Li, Liu, Liu, & LaVoie, 2003).

Biomedical Applications

  • c-Met Kinase Inhibition : Studies have identified that incorporating certain pharmacophores into the 1,6-naphthyridine framework, like in the compound of interest, can yield potent c-Met kinase inhibitors. This is vital in cancer therapeutics, as c-Met is a significant target for anti-cancer drugs (Wang, Xu, Ai, Peng, Lin, Ji, Geng, & Long, 2013).

  • DNA Intercalation and Binding : Derivatives of 1,6-naphthyridin-4(1H)-one have been shown to bind to DNA via intercalation, a mechanism that is crucial in the development of certain types of cancer drugs. The binding constants and enthalpy parameters for these interactions vary depending on the substituents used, suggesting that different derivatives have varying degrees of effectiveness in this role (Hopkins, Ming, Wilson, & Boykin, 1991).

Spectroscopic and Theoretical Studies

  • Spectroscopic Analysis : Spectroscopic studies on derivatives of 1,6-naphthyridines, like the compound , provide insights into their solvatochromism and intramolecular interactions. These studies assist in understanding the physical and chemical properties of these compounds, which is essential for their potential application in various fields (Santo, Giacomelli, Cattana, Silber, Blanco, Schapira, & Perillo, 2003).

properties

IUPAC Name

1-(3-methoxypropyl)-5-(trifluoromethyl)-1,6-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-20-8-2-6-18-7-4-10(19)11-9(18)3-5-17-12(11)13(14,15)16/h3-5,7H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMESEIYPZOKRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=CC(=O)C2=C1C=CN=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,6]Naphthyridin-4(1H)-one, 1-(3-methoxypropyl)-5-(trifluoromethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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